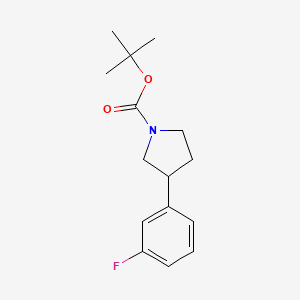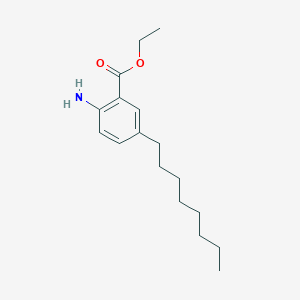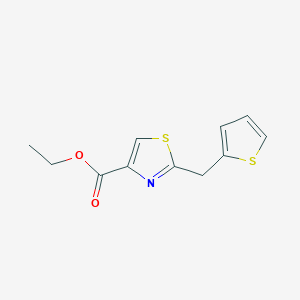
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that features both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the use of a condensation reaction between a thiophene aldehyde and a thiazole ester in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(Thiophen-2-yl)thiazole-4-carboxylate
- Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
- Ethyl 2-(Furan-2-ylmethyl)thiazole-4-carboxylate
Uniqueness
This compound is unique due to its specific combination of thiophene and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C11H11NO2S2 |
|---|---|
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
ethyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7-16-10(12-9)6-8-4-3-5-15-8/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
IQMALMLZWMRCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)


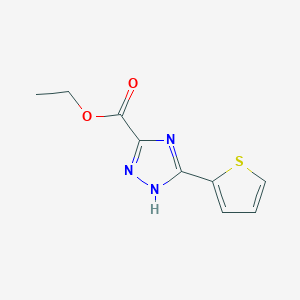
![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)


![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
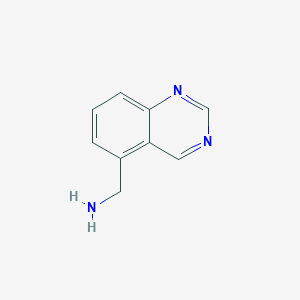
![Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678086.png)
![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
